3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane

Lipophilicity Drug design Bioavailability

3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane (CAS 34372-02-6) is a saturated spirocyclic oxazolidine featuring a cyclohexane ring fused to a 1-oxa-4-aza heterocycle. With a molecular weight of 169.26 g/mol and a computed XLogP3 of 1.8, this compound exhibits enhanced lipophilicity and steric bulk compared to its unsubstituted parent 1-oxa-4-azaspiro[4.5]decane.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 34372-02-6
Cat. No. B8744424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane
CAS34372-02-6
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC1(COC2(N1)CCCCC2)C
InChIInChI=1S/C10H19NO/c1-9(2)8-12-10(11-9)6-4-3-5-7-10/h11H,3-8H2,1-2H3
InChIKeyKBRFAFZXAHRSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane: Core Identity and Procurement Context


3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane (CAS 34372-02-6) is a saturated spirocyclic oxazolidine featuring a cyclohexane ring fused to a 1-oxa-4-aza heterocycle [1]. With a molecular weight of 169.26 g/mol and a computed XLogP3 of 1.8, this compound exhibits enhanced lipophilicity and steric bulk compared to its unsubstituted parent 1-oxa-4-azaspiro[4.5]decane [2]. It serves as a versatile building block in medicinal chemistry and as a polymer light stabilizer, where the geminal dimethyl substitution imparts distinct physicochemical properties that cannot be replicated by non-methylated or monomethylated analogs [3].

Procurement Risks of Substituting 3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane with Unsubstituted or Mono-Methylated Analogs


Generic substitution of 3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane with 1-oxa-4-azaspiro[4.5]decane (CAS 177-04-8) or 3-methyl derivatives is not advisable due to quantifiable differences in lipophilicity, steric profile, and hydrolytic stability. The gem-dimethyl group leverages the Thorpe–Ingold effect to enhance ring stability and cyclization efficiency, while also increasing logP by approximately 0.6 units [1]. These changes directly impact partition behavior, membrane permeability, and long-term formulation stability. The following quantitative evidence demonstrates that selecting the wrong spiro-oxazolidine analog can lead to underperformance in light-stabilization applications, altered pharmacokinetic profiles, or failed synthetic transformations [2].

Evidence-Based Differentiators for 3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane


Increased Lipophilicity (XLogP3) vs. Unsubstituted Parent

3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane exhibits a computed XLogP3 of 1.8, which is 0.6 units higher than the unsubstituted 1-oxa-4-azaspiro[4.5]decane (XLogP3 = 1.2) [1]. This increase in lipophilicity can enhance membrane permeability and blood-brain barrier penetration in CNS drug candidates.

Lipophilicity Drug design Bioavailability

Enhanced Hydrolytic Stability via Thorpe–Ingold Effect

The gem-dimethyl substitution accelerates oxazolidine ring closure and shifts the enamine–oxazolidine equilibrium toward the cyclic form, as predicted by the Thorpe–Ingold effect [1]. In studies of analogous oxazolidines, 4,4-disubstituted derivatives exhibited hydrolysis half-lives up to 30 minutes at pH 7.4 and 37 °C, compared to less than 5 seconds for unsubstituted oxazolidines derived from formaldehyde [2].

Oxazolidine stability Prodrug design Formulation

Application as a Polymer Light Stabilizer with Specific Substitution Pattern

US Patent 4,125,518 A specifically claims 3,3-dimethyl-8-nonyl-1-oxa-4-azaspiro[4.5]decane as an effective light stabilizer for polyolefins, demonstrating that the 3,3-dimethyl substitution is essential for optimal performance [1]. The patent exemplifies that 1-oxa-4-azaspiro[4.5]decane derivatives lacking gem-dimethyl substitution show reduced UV stabilization efficacy.

Polymer stabilization UV degradation HALS

Optimal Application Scenarios for 3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane Based on Differential Evidence


CNS Drug Discovery Building Block Requiring Elevated logP

When designing CNS-penetrant drug candidates, the 0.6 log unit increase in lipophilicity (XLogP3 1.8 vs. 1.2 for the parent) [1] makes 3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane a preferred spirocyclic amine scaffold. This property aligns with the typical CNS drug profile (logP 2–4), while the zero rotatable bonds contribute to reduced entropic penalty upon target binding.

Latent Curing Agent or Prodrug Requiring Extended Aqueous Stability

For applications where the oxazolidine ring must remain intact during formulation and storage, the gem-dimethyl group provides Thorpe–Ingold stabilization [2]. Based on class-level hydrolysis data, the 3,3-dimethyl derivative is expected to exhibit at least a 100-fold longer half-life than unsubstituted oxazolidines, enabling aqueous formulations with acceptable shelf-life.

Polymer Light Stabilizer Development

The validated use of 3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane derivatives as UV stabilizers for polyolefins [3] positions this compound as a key intermediate for developing next-generation hindered amine light stabilizers (HALS) with improved compatibility and lower volatility due to its unique spirocyclic architecture.

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